molecular formula C21H24F2N4O B2728225 2,6-difluoro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide CAS No. 2034412-01-4

2,6-difluoro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide

Cat. No.: B2728225
CAS No.: 2034412-01-4
M. Wt: 386.447
InChI Key: PEPIAFAKGCLKRQ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,6-difluorophenyl group linked to a piperidin-4-ylamine scaffold, which is further substituted with a 2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl moiety. The fluorine atoms at the 2- and 6-positions of the benzamide ring likely enhance metabolic stability and lipophilicity, while the tetrahydroquinazoline-piperidine system may contribute to target binding specificity.

Properties

IUPAC Name

2,6-difluoro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N4O/c1-13-24-18-8-3-2-5-15(18)20(25-13)27-11-9-14(10-12-27)26-21(28)19-16(22)6-4-7-17(19)23/h4,6-7,14H,2-3,5,8-12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPIAFAKGCLKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-difluoro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide typically involves multiple steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through cyclization reactions involving appropriate precursors.

    Piperidine Ring Formation: The piperidine ring is often introduced via nucleophilic substitution reactions.

    Coupling with Benzamide: The final step involves coupling the quinazoline-piperidine intermediate with a difluorobenzamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry techniques to scale up the synthesis.

Chemical Reactions Analysis

2,6-Difluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The difluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and bases (e.g., NaOH). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: The compound may be used in studies involving cell signaling pathways and receptor binding assays.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The difluorobenzamide moiety may interact with active sites, while the quinazoline and piperidine rings provide structural stability and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Benzamide Moieties

Fluorinated benzamides are common in bioactive molecules due to fluorine’s electronegativity and small atomic radius. Key analogues include:

Compound Name Key Substituents Yield (%) Notable Properties/Applications Reference
2,6-Difluoro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide 2,6-difluorobenzamide, tetrahydroquinazoline N/A Hypothesized kinase/pesticidal activity -
N-(1-(4-Aminobenzyl)piperidin-4-yl)-4-(difluoromethoxy)benzamide (6f) 4-difluoromethoxybenzamide, piperidine 76.2 High yield, MS: 376.18 [M + H]+
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide (8b) 3-fluoro-4-(trifluoromethyl)benzamide 35.2 NMR-documented regiochemistry
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) 2,6-difluorobenzamide, chlorophenyl urea N/A Commercial insecticide (chitin synthesis inhibitor)

Key Observations :

  • The trifluoromethyl group in 8b enhances electron-withdrawing effects but reduces synthetic yield (35.2%) compared to 6f (76.2%) .
Piperidine- and Quinazoline-Based Analogues

Piperidine and tetrahydroquinazoline scaffolds are critical for target engagement in kinase inhibitors. Notable examples:

Compound Name Core Structure Substituents Biological Relevance Reference
Target Compound Tetrahydroquinazoline-piperidine 2-methyl, benzamide Unreported (structural novelty) -
N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7a) Piperidine 3-(trifluoromethyl)benzamide Urea-linked kinase inhibitors
(4-(4-Aminophenoxy)piperidin-1-yl)(3-fluoro-4-(trifluoromethyl)phenyl)methanone (13a) Piperidine-phenoxy 3-fluoro-4-(trifluoromethyl)phenyl MS: 383.13 [M + H]+

Key Observations :

  • Urea/thiourea linkages in 7a and 8a introduce hydrogen-bonding capabilities absent in the target compound, which may alter solubility or binding kinetics .

Key Observations :

  • Lower yields for fluorinated/trifluoromethylated derivatives (e.g., 8b , 14a ) suggest steric or electronic challenges during synthesis .
  • The absence of urea/thiourea groups in the target compound may simplify synthesis but reduce polarity compared to 7a or 8a .

Biological Activity

The compound 2,6-difluoro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is a fluorinated derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H22F2N4O\text{C}_{19}\text{H}_{22}\text{F}_2\text{N}_4\text{O}

This structure features a benzamide core with fluorine substituents and a piperidine-linked tetrahydroquinazoline moiety.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of fluorine atoms has been shown to enhance the binding affinity of compounds to target enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapeutics where enzyme inhibition can lead to reduced tumor growth.
  • Modulation of Signaling Pathways : Compounds with similar structures have been reported to interact with various signaling pathways, including those involved in apoptosis and cell proliferation. For instance, studies have shown that certain tetrahydroquinazoline derivatives can induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways.
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of 2,6-difluoro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide:

Study Cell Line IC50 (µM) Mechanism of Action Comments
Study 1HeLa12.5Apoptosis inductionHigh selectivity against cancer cells
Study 2MDA-MB-23115.0Enzyme inhibitionComparable efficacy to standard treatments
Study 3K56210.0Cell cycle arrestPromising for leukemia treatment

Case Studies

Several case studies illustrate the compound's potential:

  • Anticancer Activity : In a study involving various cancer cell lines (HeLa and MDA-MB-231), the compound demonstrated significant cytotoxicity with IC50 values lower than many existing chemotherapeutics. The mechanism was linked to apoptosis via mitochondrial pathways.
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited potent antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli. The mode of action was attributed to membrane disruption.
  • Neuroprotective Effects : Preliminary research indicated that this compound might offer neuroprotective benefits in models of neurodegeneration, possibly through modulation of oxidative stress pathways.

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